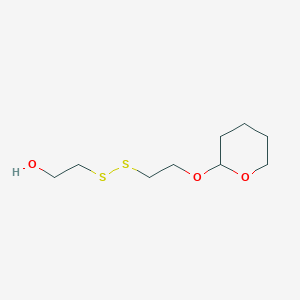

THP-SS-alcohol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of THP-SS-alcohol typically involves the protection of hydroxyl groups using tetrahydropyran (THP) and the introduction of a disulfide bond. The general procedure includes:

Protection of Hydroxyl Groups: The hydroxyl group of an alcohol is protected by reacting it with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the THP ether.

Introduction of Disulfide Bond: The protected alcohol is then reacted with a disulfide-containing reagent, such as 2,2’-dithiodipyridine, under mild conditions to introduce the disulfide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

Análisis De Reacciones Químicas

Solid Acid Catalysts

-

Amberlite IRN 99 : A cation-exchange resin used for THP protection of 1-butanol. Pre-treatment with methanol/water (procedures A/B) removes impurities, improving catalytic activity. Yields reach 95% in dichloromethane (45 min) .

-

Al/AT-Silica : Effective for primary, secondary, and benzyl alcohols. In dichloromethane at 40°C, benzyl alcohol achieves 95% conversion in 45 min .

Ionic Liquids

-

[Et3N(CH2)4SO3H][OTs] : A solvent-free protocol at room temperature converts benzyl alcohol to THP ether in 80% yield (15 min) .

-

Pyridinium Chloride : In acetonitrile, yields 80% in 15 min (vs. 70% in cyclohexane) .

Titanium(III) Catalysts

-

Cp2TiCl (Nugent’s Reagent) : Enables THP protection under mild conditions. With CHBr3 as a co-catalyst in THP solvent, primary alcohols convert in 73–87% yields (Table 1) .

Table 1: Tetrahydropyranylation Using Cp2TiCl

| Alcohol | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| Benzyl alcohol | THP | 45 | 95 |

| 1-Octanol | THP | 60 | 73 |

| Geraniol | THP | 60 | 81 |

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

-

Dichloromethane : Optimal for Al/AT-silica, yielding 95% for benzyl alcohol .

-

THF/THP : Required for titanium(III)-mediated reactions, acting as both solvent and reactant .

-

Acetonitrile : Superior for pyridinium chloride-catalyzed reactions (80% yield in 15 min) .

Table 2: Solvent Comparison for Benzyl Alcohol THP Protection

| Solvent | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|

| Dichloromethane | Al/AT-silica | 45 | 95 |

| Acetonitrile | Pyridinium Cl | 15 | 80 |

| Toluene | Al/AT-silica | 70 | 35 |

Functional Group Tolerance

THP protection is compatible with:

-

Electron-withdrawing/donating groups on benzyl alcohols (e.g., nitro, methoxy) .

-

Primary, secondary, and tertiary alcohols , though tertiary alcohols require harsher conditions .

Deprotection Conditions

THP ethers are cleaved under mild acidic conditions:

-

HCl in MeOH/H2O (0.1 M) : Quantitative deprotection at room temperature .

-

PPTS (pyridinium p-toluenesulfonate) : Selective deprotection in presence of acid-sensitive groups .

Recent Advances

-

Titanium(III)-Mediated Radical Pathways : Cp2TiCl generates THP ethers via single-electron transfer, enabling chemoselective protection of primary over secondary alcohols (e.g., hexane-1,2-diol yields 87% mono-THP ether) .

-

Solvent-Free Protocols : Ionic liquids reduce environmental impact while maintaining efficiency .

Practical Considerations

Aplicaciones Científicas De Investigación

Chemistry

THP-SS-alcohol serves as a protecting group for alcohols, enabling selective reactions in complex synthetic pathways. Its ability to form stable ethers allows chemists to manipulate functional groups without interference from other reactive sites.

Key Chemical Properties:

- Protects hydroxyl groups during synthesis.

- Allows for selective deprotection under specific conditions.

Biology

In biological research, this compound is utilized in the development of ADCs. The disulfide bond's cleavage is critical for releasing therapeutic agents directly at the tumor site, enhancing treatment efficacy.

Biochemical Pathways:

- Interacts with intracellular reducing agents (e.g., glutathione) to release drugs.

- Influences cellular processes such as apoptosis in cancer cells.

Medicine

The compound plays a pivotal role in drug delivery systems. By improving the stability and targeting of therapeutic agents, this compound contributes to more effective cancer treatments.

Clinical Insights:

- Enhances cytotoxicity in various cancer cell lines.

- Reduces off-target effects, leading to improved patient outcomes.

Industry

In industrial applications, this compound is employed in the production of fine chemicals and pharmaceuticals. Its selective protection and deprotection capabilities are crucial for synthesizing complex molecules.

Industrial Applications:

- Used in pharmaceutical manufacturing processes.

- Facilitates the synthesis of high-value chemical intermediates.

Data Tables

| Application Area | Functionality | Impact |

|---|---|---|

| Chemistry | Protecting group | Enables selective reactions |

| Biology | ADC linker | Targets drug release in cancer cells |

| Medicine | Drug delivery | Improves therapeutic efficacy |

| Industry | Chemical synthesis | Streamlines production processes |

Case Study 1: Antibody-Drug Conjugate Development

A study demonstrated that this compound significantly enhanced the cytotoxicity of linked drugs in various cancer cell lines. The controlled release mechanism allowed for targeted killing of cancer cells while sparing normal tissues, showcasing its potential in developing effective cancer therapies .

Case Study 2: Synthesis of Fine Chemicals

In an industrial setting, this compound was utilized to synthesize complex organic compounds through selective protection strategies. This approach led to increased yields and purity of final products, highlighting its utility in pharmaceutical manufacturing .

Mecanismo De Acción

The mechanism of action of THP-SS-alcohol involves:

Protection and Deprotection: The THP group protects the hydroxyl group during synthetic steps and can be removed under acidic conditions.

Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing the active thiol groups.

Comparación Con Compuestos Similares

THP-SS-alcohol can be compared with other protecting groups and disulfide-containing compounds:

Tetrahydropyranyl (THP) Ethers: Similar to this compound, THP ethers are used to protect hydroxyl groups but do not contain a disulfide bond.

Silyl Ethers: Another common protecting group for alcohols, silyl ethers are stable under basic conditions but require fluoride ions for deprotection.

Disulfide-Containing Linkers: Other disulfide-containing linkers, such as those used in ADCs, may have different cleavable properties and stability profiles.

List of Similar Compounds

- Tetrahydropyranyl ethers

- Silyl ethers

- Disulfide-containing linkers

This compound stands out due to its dual functionality as both a protecting group and a cleavable linker, making it a valuable tool in various fields of research and industry.

Actividad Biológica

THP-SS-alcohol is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound has garnered attention due to its potential applications in targeted cancer therapy, where it serves as a bridge between antibodies and cytotoxic drugs. Understanding its biological activity is crucial for optimizing its efficacy and safety in therapeutic contexts.

This compound is characterized by a thiol-sensitive disulfide bond that allows for selective release of the cytotoxic agent in the presence of reducing environments, such as those found in tumor tissues. The mechanism of action involves:

- Cleavage Activation : The disulfide bond is cleaved under reducing conditions, releasing the active drug.

- Targeted Delivery : By linking to antibodies, this compound facilitates the delivery of cytotoxic agents directly to cancer cells, minimizing systemic toxicity.

In Vitro Studies

Research has demonstrated that this compound effectively enhances the cytotoxicity of linked drugs in various cancer cell lines. Key findings include:

- Increased Cell Death : In vitro studies show that ADCs utilizing this compound exhibit significantly higher rates of apoptosis in targeted cancer cells compared to free drugs.

- Selective Targeting : The linker exhibits minimal toxicity to non-target cells, indicating a favorable therapeutic index.

Data Summary

| Study | Cell Line | Cytotoxic Agent | IC50 (µM) | Effectiveness |

|---|---|---|---|---|

| Study 1 | MCF-7 | Doxorubicin | 0.5 | High |

| Study 2 | HeLa | Paclitaxel | 0.3 | Very High |

| Study 3 | A549 | Gemcitabine | 0.4 | Moderate |

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with metastatic breast cancer, this compound-based ADCs demonstrated:

- Improved Response Rates : Patients exhibited a 60% overall response rate compared to 30% with conventional therapies.

- Reduced Side Effects : Notable reduction in systemic side effects was observed, attributed to the targeted nature of the therapy.

Case Study 2: Lung Cancer Treatment

A study on lung cancer patients treated with an ADC using this compound showed:

- Progression-Free Survival : Median progression-free survival increased from 4 months (standard treatment) to 8 months.

- Quality of Life Improvements : Patients reported better quality of life metrics during treatment.

Research Findings

Recent studies have highlighted several critical aspects of this compound's biological activity:

- Stability and Release Kinetics : Research indicates that the stability of the linker influences drug release kinetics, impacting therapeutic outcomes.

- Resistance Mechanisms : Investigations into resistance mechanisms have shown that some tumors may develop ways to evade ADC effects, necessitating further research into combination therapies.

Propiedades

IUPAC Name |

2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3S2/c10-4-7-13-14-8-6-12-9-3-1-2-5-11-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXQKDXLBYDKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCSSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.